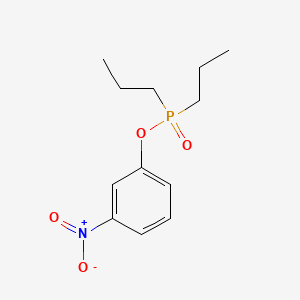
Phosphinic acid, dipropyl-, m-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic acid, dipropyl-, m-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid moiety esterified with dipropyl and m-nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, m-nitrophenyl ester typically involves the esterification of phosphinic acid with dipropyl and m-nitrophenyl groups. One common method involves the reaction of dipropylphosphinic acid with m-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Phosphinic acid, dipropyl-, m-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and m-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the m-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Phosphinic acid and m-nitrophenol.
Reduction: Phosphinic acid, dipropyl-, m-aminophenyl ester.
Substitution: Phosphinic acid, dipropyl-, substituted phenyl ester.
科学研究应用
Phosphinic acid, dipropyl-, m-nitrophenyl ester has several scientific research applications:
作用机制
The mechanism of action of phosphinic acid, dipropyl-, m-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Phosphinic acid, dipropyl-, p-nitrophenyl ester
- Phosphinic acid, dipropyl-, o-nitrophenyl ester
- Phosphonic acid, dipropyl-, m-nitrophenyl ester
Uniqueness
Phosphinic acid, dipropyl-, m-nitrophenyl ester is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its ortho- and para-nitrophenyl counterparts, the meta-nitrophenyl ester may exhibit different steric and electronic properties, leading to distinct chemical and biological behaviors .
生物活性
Phosphinic acid, dipropyl-, m-nitrophenyl ester (CAS 88618-45-5) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into the chemical properties, biological effects, and potential applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₈N₁O₄P
- Molecular Weight : 271.28 g/mol
- Structure : The compound consists of a phosphinic acid moiety with two propyl groups and an m-nitrophenyl group, which contributes to its biological activity.
Biological Activity Overview
Phosphinic acids and their derivatives are known for a wide range of biological activities, including antibacterial, antiviral, anticancer, and neuroprotective effects. Specifically, phosphinic acid derivatives have been shown to exhibit:
- Antibacterial Activity : Many phosphinic compounds demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain phosphinic acids can inhibit the growth of multidrug-resistant pathogens .
- Neuropharmacological Effects : Some derivatives act as agonists for neurotransmitter receptors such as GABA and glutamate. This suggests potential applications in treating neurological disorders .
- Antioxidant Properties : Phosphinic acids can also function as antioxidants, helping to mitigate oxidative stress in biological systems .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial properties of various phosphinic acid derivatives, including dipropyl-, m-nitrophenyl ester. The results showed that this compound exhibited notable activity against common bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Neuroprotective Potential :
Research highlighted the ability of phosphinic acid derivatives to modulate neurotransmitter systems. For example, dipropyl-, m-nitrophenyl ester was tested for its effects on GABA receptors and demonstrated enhanced binding affinity compared to other known GABAergic agents . -
Toxicological Assessment :
Toxicity studies conducted on mice revealed an LD50 of 11.5 mg/kg via intravenous administration and 22.5 mg/kg via subcutaneous routes. These findings indicate a moderate toxicity profile that necessitates careful consideration in therapeutic applications .
Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Phosphinic Acid Derivative A | Escherichia coli | 20 |
| Phosphonic Acid Control | Pseudomonas aeruginosa | 10 |
Toxicity Profile
| Organism | Test Type | Route | Reported Dose (mg/kg) |
|---|---|---|---|
| Mouse | LD50 | Intravenous | 11.5 |
| Mouse | LD50 | Subcutaneous | 22.5 |
属性
CAS 编号 |
88618-45-5 |
|---|---|
分子式 |
C12H18NO4P |
分子量 |
271.25 g/mol |
IUPAC 名称 |
1-dipropylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C12H18NO4P/c1-3-8-18(16,9-4-2)17-12-7-5-6-11(10-12)13(14)15/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI 键 |
RDKSLHWQSTUUHY-UHFFFAOYSA-N |
规范 SMILES |
CCCP(=O)(CCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















